molecular formula C15H24N2O B3167386 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline CAS No. 919036-85-4

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline

Cat. No.: B3167386
CAS No.: 919036-85-4
M. Wt: 248.36 g/mol
InChI Key: VFGPXJNBIQKAMT-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and an aniline moiety connected via an ethoxy linker.

Preparation Methods

The synthesis of 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Dimethylation: The piperidine ring is then dimethylated at the 3 and 5 positions using methylating agents under controlled conditions.

    Ethoxy Linker Addition: The dimethylpiperidine is reacted with an ethoxy-containing reagent to introduce the ethoxy linker.

    Aniline Coupling: Finally, the ethoxy-linked intermediate is coupled with aniline under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, where halogenation or nitration can occur under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline can be compared with other similar compounds, such as:

    2-(2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethoxy)aniline: This compound has a similar structure but includes an oxo group, which may alter its reactivity and biological activity.

    2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)benzene: Lacks the aniline moiety, which affects its chemical properties and applications.

The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-6-4-3-5-14(15)16/h3-6,12-13H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPXJNBIQKAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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